methyl 1H-indole-3-carboximidate
CAS No.:
Cat. No.: VC18720220
Molecular Formula: C10H10N2O
Molecular Weight: 174.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H10N2O |
---|---|
Molecular Weight | 174.20 g/mol |
IUPAC Name | methyl 1H-indole-3-carboximidate |
Standard InChI | InChI=1S/C10H10N2O/c1-13-10(11)8-6-12-9-5-3-2-4-7(8)9/h2-6,11-12H,1H3 |
Standard InChI Key | DJYCPSULZRWRJK-UHFFFAOYSA-N |
Canonical SMILES | COC(=N)C1=CNC2=CC=CC=C21 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Key Identifiers
Methyl 1H-indole-3-carboximidate is defined by the following identifiers:
Property | Value |
---|---|
CAS Registry Number | 74862-27-4 |
Molecular Formula | |
Molecular Weight | 174.20 g/mol |
IUPAC Name | Methyl 1H-indole-3-carboximidate |
SMILES | COC(=N)C1=CNC2=CC=CC=C21 |
InChI Key | NSEKEFFTCYQFER-UHFFFAOYSA-N |
The compound’s structure consists of an indole ring system substituted with a methyl carboximidate group at position 3. The indole nucleus provides aromaticity and π-electron density, while the carboximidate group introduces nucleophilic and electrophilic reactivity .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of methyl 1H-indole-3-carboximidate typically involves Fischer indole synthesis or Vilsmeier-Haack formylation, followed by functional group interconversion. A patent (CN102786460A) describes a method for synthesizing related indole-3-carboxaldehyde derivatives using Vilsmeier reagents (phosphorus oxychloride in dimethylformamide) . Adapting this approach, the carboxaldehyde intermediate can be converted to the carboximidate via condensation with methylamine under acidic conditions.
Representative Synthetic Pathway:
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Vilsmeier Reagent Preparation: Anhydrous dimethylformamide (DMF) reacts with phosphorus oxychloride () at 0–5°C to generate the electrophilic intermediate .
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Indole Ring Formation: 2-Methylaniline derivatives undergo cyclization in the presence of the Vilsmeier reagent, yielding indole-3-carboxaldehyde .
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Carboximidate Formation: The aldehyde is treated with methylamine hydrochloride and triethylamine in methanol, followed by purification via recrystallization.
Industrial-Scale Optimization
Industrial production prioritizes cost efficiency and yield. Palladium-catalyzed reactions enhance regioselectivity and reduce byproducts. For example, palladium(II) acetate facilitates coupling reactions between indole precursors and methyl carboximidate donors, achieving yields exceeding 85%. The final hydrochloride salt is isolated to improve stability and solubility for pharmaceutical applications.
Physicochemical Properties and Reactivity
Stability and Solubility
Methyl 1H-indole-3-carboximidate exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. Its hydrochloride salt shows enhanced aqueous solubility (≥10 mg/mL), making it preferable for biological assays. The compound is stable under inert atmospheres but may hydrolyze in acidic or alkaline conditions, regenerating the parent carboxaldehyde .
Reaction Pathways
The compound participates in diverse reactions:
Reaction Type | Conditions | Products |
---|---|---|
Nucleophilic Acyl Substitution | Amines, alcohols, thiols | Amides, esters, thioesters |
Cycloaddition | Heat, Lewis acids | Fused heterocycles (e.g., β-carbolines) |
Reduction | , | Indole-3-methanol derivatives |
These transformations underscore its utility in constructing complex molecular architectures .
Pharmacological and Biological Activities
Antiviral and Antimicrobial Activity
The compound’s ability to intercalate viral DNA/RNA makes it a candidate for antiviral research. Derivatives show inhibitory activity against HIV-1 protease (EC₅₀ = 2.3 μM) and Dengue virus NS2B-NS3 protease . Additionally, Gram-positive bacteria (e.g., Staphylococcus aureus) are susceptible to indole-based analogs at MIC values of 4–8 μg/mL.
Industrial and Research Applications
Pharmaceutical Intermediate
Methyl 1H-indole-3-carboximidate is a key precursor in synthesizing:
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Thiazolopyrimidinones: Bcl-2 protein inhibitors for cancer therapy .
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Quinolinones: Antimicrobial agents via multicomponent Ugi reactions .
Material Science
The compound’s aromaticity and electron-rich structure facilitate its use in conductive polymers. For example, poly(3-vinyl-1-methylindole) derivatives exhibit tunable luminescence properties for optoelectronic devices .
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